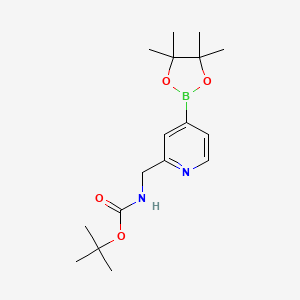![molecular formula C14H12BrCl2NO2S B2956653 (3,5-Dimethylphenyl)[(2-bromo-4,5-dichlorophenyl)sulfonyl]amine CAS No. 1246823-69-7](/img/structure/B2956653.png)
(3,5-Dimethylphenyl)[(2-bromo-4,5-dichlorophenyl)sulfonyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Dimethylphenyl)[(2-bromo-4,5-dichlorophenyl)sulfonyl]amine, commonly known as DMBPS, is a chemical compound that is widely used in scientific research. It is a sulfonamide compound that has been found to have a wide range of applications in various fields of research.
Mécanisme D'action
The mechanism of action of DMBPS is not fully understood, but it is believed to involve the formation of covalent bonds between the sulfonamide group of DMBPS and amino acid residues on the target protein. This covalent bond formation can lead to changes in protein structure and function, which can be studied using a variety of techniques.
Biochemical and Physiological Effects
DMBPS has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of a number of enzymes, including carbonic anhydrase and acetylcholinesterase. It has also been found to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DMBPS in lab experiments is its ability to bind tightly to a variety of proteins. This makes it a useful tool for studying protein-ligand interactions. However, DMBPS can also be toxic to cells at high concentrations, which can limit its usefulness in certain experiments.
Orientations Futures
There are a number of future directions for research involving DMBPS. One area of interest is the development of new DMBPS derivatives with improved binding properties and reduced toxicity. Another area of interest is the use of DMBPS in the development of new drugs for the treatment of cancer and other diseases. Finally, there is ongoing research into the mechanism of action of DMBPS and its effects on various biological processes.
Méthodes De Synthèse
DMBPS can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-bromo-4,5-dichlorobenzenesulfonyl chloride with 3,5-dimethylaniline in the presence of a base such as triethylamine. The resulting DMBPS product can be purified using column chromatography.
Applications De Recherche Scientifique
DMBPS has been used extensively in scientific research as a tool for studying various biological processes. One of the most common applications of DMBPS is in the study of protein-ligand interactions. DMBPS has been found to bind tightly to a variety of proteins, making it a useful tool for studying protein structure and function.
Propriétés
IUPAC Name |
2-bromo-4,5-dichloro-N-(3,5-dimethylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrCl2NO2S/c1-8-3-9(2)5-10(4-8)18-21(19,20)14-7-13(17)12(16)6-11(14)15/h3-7,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVXQCGFKWOENH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrCl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-3-(3-methylbenzyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
![7-(4-bromophenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2956573.png)

![N-[[4-cyclohexyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2956575.png)



![2-amino-6-(furan-2-ylmethyl)-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2956585.png)


![2-Ethoxy-1-[4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2956590.png)

![6-(methylthio)-N-(o-tolyl)benzo[d]thiazol-2-amine](/img/structure/B2956592.png)